molecular formula C18H15NO3 B15062723 Methyl 1-(3-methylbenzoyl)-1H-indole-3-carboxylate CAS No. 189006-33-5

Methyl 1-(3-methylbenzoyl)-1H-indole-3-carboxylate

Cat. No.: B15062723
CAS No.: 189006-33-5
M. Wt: 293.3 g/mol
InChI Key: CPPYTFDIQUQYCF-UHFFFAOYSA-N
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Description

Methyl 1-(3-methylbenzoyl)-1H-indole-3-carboxylate is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a methyl group, a benzoyl group, and an ester functional group attached to the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(3-methylbenzoyl)-1H-indole-3-carboxylate typically involves a multi-step process. One common method includes the Friedel-Crafts acylation of indole with 3-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This is followed by esterification with methanol in the presence of a strong acid catalyst like sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-methylbenzoyl)-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols .

Scientific Research Applications

Methyl 1-(3-methylbenzoyl)-1H-indole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 1-(3-methylbenzoyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(3-methylbenzoyl)-1H-indole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

189006-33-5

Molecular Formula

C18H15NO3

Molecular Weight

293.3 g/mol

IUPAC Name

methyl 1-(3-methylbenzoyl)indole-3-carboxylate

InChI

InChI=1S/C18H15NO3/c1-12-6-5-7-13(10-12)17(20)19-11-15(18(21)22-2)14-8-3-4-9-16(14)19/h3-11H,1-2H3

InChI Key

CPPYTFDIQUQYCF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2C=C(C3=CC=CC=C32)C(=O)OC

solubility

3.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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